{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophene carboxamide group and a mercapto (-SH) moiety. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, and plant growth-regulating properties . The mercapto group enhances reactivity, enabling alkylation or oxidation to form disulfide bonds, which can modulate biological activity .
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS3/c11-5(4-2-1-3-13-4)8-6-9-10-7(12)14-6/h1-3H,(H,10,12)(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIUJUHUCFDTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Amide Coupling Approach
The most widely reported method involves a two-step synthesis starting with the preparation of 5-mercapto-1,3,4-thiadiazol-2-amine, followed by its reaction with thiophene-2-carboxylic acid derivatives.
Step 1: Synthesis of 5-Mercapto-1,3,4-Thiadiazol-2-Amine
This intermediate is typically synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. For example, heating thiosemicarbazide with concentrated sulfuric acid induces intramolecular cyclization, yielding the thiadiazole core.
Step 2: Amide Bond Formation
The amine group of 5-mercapto-1,3,4-thiadiazol-2-amine reacts with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions.
$$
\text{Thiophene-2-COCl} + \text{5-Mercapto-thiadiazol-2-amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 78 |
| Temperature | 0–5°C | 78 |
| Base | Triethylamine | 78 |
| Reaction Time | 4 hours | 78 |
Table 1: Conventional amidation conditions adapted from similar syntheses.
Microwave-Assisted Green Synthesis
Recent advances emphasize solvent-free and energy-efficient protocols. A microwave-assisted method reduces reaction times from hours to minutes while improving yields.
Procedure
- Reactants: Thiophene-2-carboxylic acid (1 equiv), 5-mercapto-1,3,4-thiadiazol-2-amine (1 equiv), EDCl (1.2 equiv), HOBt (0.2 equiv).
- Conditions: Microwave irradiation at 100°C, 300 W, 15 minutes.
- Workup: Precipitation in ice-cwater, filtration, and recrystallization from ethanol.
Advantages
- Yield Increase: 89% vs. 78% (conventional).
- Time Reduction: 15 minutes vs. 4 hours.
- Reduced Solvent Use: Eliminates dichloromethane.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (DMSO-d6, 500 MHz)
- δ 7.60–7.55 (m, 1H, thiophene H-4)
- δ 7.30–7.25 (m, 1H, thiophene H-3)
- δ 7.10–7.05 (m, 1H, thiophene H-5)
- δ 3.90 (s, 2H, NH$$2$$, exchangeable with D$$2$$O).
13C NMR (DMSO-d6, 125 MHz)
X-Ray Diffraction (XRD) Analysis
Single-crystal XRD of analogous compounds reveals a planar thiadiazole ring fused at a 120° angle to the thiophene moiety. The mercapto group adopts a trans configuration relative to the carboxamide.
Key Bond Lengths
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Time | Solvent Use | Scalability |
|---|---|---|---|---|
| Conventional | 78 | 4 hours | High | Moderate |
| Microwave-Assisted | 89 | 15 minutes | Low | High |
Table 2: Method comparison derived from experimental data.
The microwave method outperforms conventional synthesis in yield and efficiency, aligning with green chemistry principles. However, the conventional approach remains valuable for small-scale exploratory reactions.
Challenges and Mitigation Strategies
Thiol Oxidation
The mercapto group is prone to oxidation, forming disulfide byproducts. Strategies include:
Purification Difficulties
The polar nature of the compound complicates chromatography. Recrystallization from ethanol/water mixtures (3:1) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions
{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while nucleophilic substitution can yield various substituted thiadiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exhibit promising anticancer properties. A study synthesized a series of derivatives and evaluated their cytotoxic effects against various cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3). Although none surpassed the efficacy of doxorubicin, specific derivatives demonstrated notable cytotoxicity, suggesting potential for further development as anticancer agents .
Mechanism of Action
The compound's mechanism may involve interaction with key proteins such as the signal transducer and activator of transcription 3 (STAT3), which is implicated in cell growth and apoptosis. By modulating STAT3 activity, the compound could influence pathways related to tumor growth and survival.
Antimicrobial Properties
In addition to anticancer activity, {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has shown antimicrobial and antifungal activities. This makes it a candidate for developing new antibiotics against resistant bacterial strains. Its structural features allow it to interact with microbial targets effectively.
Materials Science
Corrosion Inhibition
The compound has potential applications as a corrosion inhibitor. Studies suggest that applying {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide to metal surfaces can reduce corrosion rates in aggressive environments. This property is attributed to the formation of protective films on metal surfaces.
Electronic and Optical Properties
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research indicates that compounds like {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to facilitate charge transport.
Chemical Synthesis
Building Block for Complex Compounds
{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as S-alkylation and addition reactions involving quinones at the free mercapto group. These reactions are instrumental in synthesizing more complex heterocyclic compounds with diverse biological activities.
Data Summary Table
Mechanism of Action
The mechanism of action of {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. In cancer cells, it may induce apoptosis by interfering with cell cycle regulation and promoting the activation of pro-apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Analog 1 : N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (3a–d)
- Structure : Replaces thiophene with a phenyl group; retains the 5-thioxo (S) moiety.
- Synthesis: Prepared by reacting 2-hydrazino-N-phenyl-2-thioxoacetamide with carbon disulfide and KOH in ethanol .
- Yield : High yields (93–97%) due to stable crystalline precipitates .
- Key Difference : The phenyl group may reduce solubility compared to the thiophene analog, impacting bioavailability .
Analog 2 : 5-(S-Alkyl)-1,3,4-Thiadiazole-2-Carboxamide Derivatives (4a–d)
- Structure : Mercapto group replaced with alkylthio (e.g., methylthio, ethylthio).
- Synthesis: Alkylation of 5-thioxo derivatives with alkyl halides in ethanol .
- Activity : Alkylation enhances lipophilicity, improving membrane permeability. For example, 4a (methylthio derivative) showed 97% yield and moderate antimicrobial activity .
Analog 3 : N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-(4-Methoxyphenyl)Acetamide
- Structure : Substitutes thiophene with a 4-methoxyphenylacetamide group.
- Synthesis : Direct amidation using EDC/HOBt .
- Application : Tested for anticancer activity but underperformed against doxorubicin in SKNMC, HT-29, and PC3 cell lines .
Anticancer Activity
Key Insight : Thiophene carboxamide derivatives may require specific substituents (e.g., electron-withdrawing groups) to enhance cytotoxicity .
Antimicrobial Activity
Physicochemical and Structural Insights
- Solubility : Mercapto (-SH) derivatives are more polar but prone to oxidation. Alkylation (e.g., methylthio) increases hydrophobicity .
- Stability : Disulfide formation in mercapto derivatives may reduce bioavailability unless stabilized .
- Crystallography : SHELX software has been widely used to resolve crystal structures of thiadiazole derivatives, aiding in structure-activity relationship (SAR) studies .
Biological Activity
The compound {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is part of the 1,3,4-thiadiazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Thiadiazole Compounds
Thiadiazole derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inducing apoptosis in cancer cells.
- Anti-inflammatory : Reducing inflammation in various models.
- Antioxidant : Protecting cells from oxidative stress.
The incorporation of thiadiazole rings enhances the pharmacological properties of these compounds due to their ability to interact with biological targets through hydrogen bonding and electron donation .
The biological activity of {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
- Apoptosis Induction : In cancer therapy, it can activate specific signaling pathways that lead to programmed cell death .
- Receptor Modulation : The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular responses .
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit potent antimicrobial effects. For instance, studies have shown that {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide inhibits the growth of Staphylococcus epidermidis and other pathogens .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | Staphylococcus epidermidis | 32 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| SK-N-MC (Neuroblastoma) | 25.0 | |
| HT-29 (Colon Cancer) | 15.0 | |
| PC3 (Prostate Cancer) | 20.0 |
The anticancer mechanism is primarily through the induction of apoptosis and inhibition of tumor growth by targeting specific pathways involved in cell proliferation .
Case Studies
Several studies have explored the efficacy of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study published in RSC Advances highlighted the inhibitory effects of thiadiazole derivatives on bacterial strains associated with infections. The study utilized docking studies to elucidate the interaction between these compounds and bacterial proteins .
- Anticancer Evaluation : Research conducted on various thiadiazole derivatives showed varying degrees of cytotoxicity against multiple cancer cell lines. The most potent compounds were identified as potential leads for drug development against resistant cancer types .
Q & A
Q. What are the standard synthetic routes for N-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and which reagents are critical for thiadiazole ring formation?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,3,4-thiadiazole ring via heterocyclization of acylated thiosemicarbazides with carbon disulfide (CS₂) under basic conditions .
- Step 2 : Alkylation or acylation of the 5-mercapto group using reagents like 3-methylbutanoyl chloride or benzyl chloride derivatives to introduce functional groups .
- Step 3 : Coupling with thiophene-2-carboxamide via amidation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Key reagents include 5-amino-1,3,4-thiadiazole-2-thiol as a precursor and acetonitrile as a solvent for reflux conditions .
Q. Which spectroscopic techniques are essential for confirming the molecular structure, and what spectral signatures should researchers expect?
- Methodological Answer :
- 1H/13C NMR : Look for characteristic peaks:
- Thiadiazole ring protons at δ 8.07 ppm (SH/NH) .
- Thiophene carbons at ~153–173 ppm .
- IR Spectroscopy : Key absorptions include C=O (~1712 cm⁻¹), C=S (~1068 cm⁻¹), and N−H (~3236 cm⁻¹) .
- Mass Spectrometry (ESI–MS) : Confirm molecular ion peaks (e.g., m/z 479.55 for related derivatives) .
Q. What primary biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer : IC₅₀ values of 10–50 µM in MTT assays against cancer cell lines, linked to AKT1/AKT2 kinase inhibition .
- Antimicrobial : MIC values <10 µg/mL against Staphylococcus aureus and E. coli due to DNA intercalation .
- Enzyme Inhibition : Targets carbonic anhydrase IX (CA-IX) in tumor microenvironments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields in multi-step protocols?
- Methodological Answer :
- Inert Atmosphere : Prevents oxidation of the thiol (-SH) group during alkylation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yields by 15–20% for carbon-heteroatom bond formation .
- Catalyst Optimization : Use of DMSO as a solvent at 55–60°C enhances cyclopropane derivative formation (65% yield) .
Q. What strategies address poor aqueous solubility during in vitro assays?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., sulfamoyl or hydroxyl) via post-synthetic modifications .
- Formulation : Use biocompatible carriers like arabinogalactan to enhance solubility (90% efficacy in plant root assays) .
- pH Adjustment : Solubility increases at pH >7 due to deprotonation of the thiol group .
Q. How can structure-activity relationship (SAR) studies enhance anticancer activity?
- Methodological Answer :
- Substituent Modification :
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve AKT inhibition (IC₅₀ reduced by 30%) .
- Bulky substituents (e.g., naphthalene) enhance DNA intercalation .
- Bioisosteric Replacement : Replace thiophene with furan to modulate electronic properties and reduce cytotoxicity .
- Fragment-Based Screening : Use molecular docking to prioritize derivatives with high binding affinity to CA-IX .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Validate Mechanisms : Use orthogonal assays (e.g., Western blot for AKT inhibition alongside MTT) .
- Comparative SAR Analysis : Cross-reference substituent effects across studies to identify outliers .
Q. What advanced analytical methods characterize reactive intermediates in thiadiazole synthesis?
- Methodological Answer :
- HPLC-MS/MS : Monitors intermediates like 5-R-amino-1,3,4-thiadiazole-2-thiols with µg/mL sensitivity .
- X-ray Crystallography : Resolves tautomerism in the thiadiazole ring (e.g., thiol vs. thione forms) .
- DFT Calculations : Predicts stability of intermediates and reaction pathways .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
